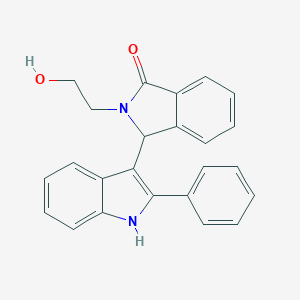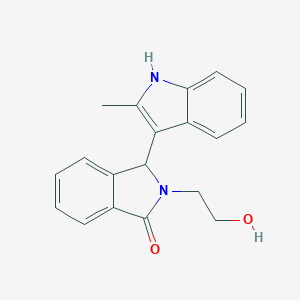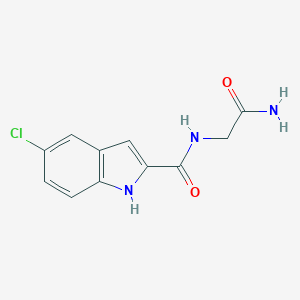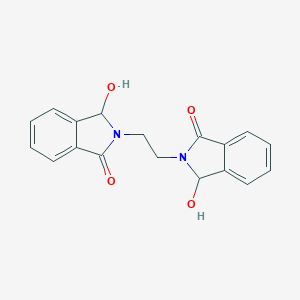![molecular formula C18H25N3O3 B276978 (1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)
(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid is a chemical compound used in scientific research. It is a type of non-steroidal anti-inflammatory drug (NSAID) that has shown potential in treating inflammation and pain.
Mécanisme D'action
The mechanism of action of (1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and physiological effects:
(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, it has been shown to be well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid in lab experiments is its potential as an anti-inflammatory and analgesic agent. It has also been shown to have a favorable pharmacokinetic profile, making it a good candidate for further study. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize dosing and treatment regimens.
Orientations Futures
There are several future directions for research on (1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid. One direction is to further explore its potential as an anti-inflammatory and analgesic agent. Another direction is to study its potential use in treating neuropathic pain, osteoarthritis, and rheumatoid arthritis. In addition, further research is needed to fully understand its mechanism of action and optimize dosing and treatment regimens. Finally, research could be conducted to explore its potential use in combination with other drugs to enhance its therapeutic effects.
In conclusion, (1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid is a promising compound for scientific research. Its potential as an anti-inflammatory and analgesic agent, favorable pharmacokinetic profile, and well-tolerated nature make it a good candidate for further study. Further research is needed to fully understand its mechanism of action and optimize dosing and treatment regimens.
Méthodes De Synthèse
The synthesis of (1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid involves several steps. The starting material is cyclopentanone, which is then converted to 2-cyclopentenone. The 2-cyclopentenone is then reacted with 4-(2-pyridinyl)-1-piperazinecarboxylic acid to form a key intermediate. This intermediate is then reacted with ethyl chloroacetate, followed by hydrolysis to yield the final product.
Applications De Recherche Scientifique
(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid has been used in various scientific research studies. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use in treating neuropathic pain, osteoarthritis, and rheumatoid arthritis. In addition, this compound has been used in studies related to drug metabolism and pharmacokinetics.
Propriétés
Formule moléculaire |
C18H25N3O3 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-[1-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C18H25N3O3/c22-16(13-18(14-17(23)24)6-2-3-7-18)21-11-9-20(10-12-21)15-5-1-4-8-19-15/h1,4-5,8H,2-3,6-7,9-14H2,(H,23,24) |
Clé InChI |
ZUMZXCOEKVWODD-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(CC(=O)N2CCN(CC2)C3=CC=CC=N3)CC(=O)O |
SMILES canonique |
C1CCC(C1)(CC(=O)N2CCN(CC2)C3=CC=CC=[NH+]3)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[2-(4-methylphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276895.png)
![{1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276896.png)


![3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B276902.png)
![[1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276903.png)
![[1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276904.png)
![1-{4-[(4-Methylphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276905.png)


![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)
![{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276915.png)

